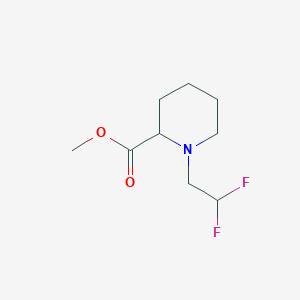

Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-14-9(13)7-4-2-3-5-12(7)6-8(10)11/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFKKRGVEHIKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with difluoroethyl reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Inhibition of Methyltransferases

Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate has been identified as a potent inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in histone methylation and plays a crucial role in gene regulation and cancer progression. Inhibitors of EZH2 are being explored for their potential in treating various cancers, including B-cell lymphomas. The compound's ability to modulate methyltransferase activity makes it a valuable candidate for drug development aimed at epigenetic therapies .

2. Structure-Activity Relationship Studies

Research has shown that modifications to the piperidine ring can significantly enhance the potency and selectivity of compounds targeting specific biological pathways. For instance, the introduction of fluorinated groups, such as the 2,2-difluoroethyl moiety, has been linked to improved cellular potency against cancer cell lines. Studies demonstrate that adjusting the basicity of the piperidine nitrogen influences the compound's pharmacokinetic properties and overall efficacy .

Pharmacological Applications

1. Targeting Neurological Disorders

Compounds similar to this compound have been investigated for their effects on neurological conditions. For example, analogs have shown promise in treating lysosomal storage disorders by modulating lipid metabolism pathways. The ability to influence sphingolipid metabolism positions these compounds as potential therapeutic agents for conditions like Gaucher’s disease and Krabbe's disease .

2. Antimalarial Activity

Research into piperidine derivatives has revealed their potential as antimalarial agents. Compounds with similar structures have been found to inhibit key enzymes in Plasmodium falciparum, the causative agent of malaria. The structural modifications that enhance activity against this parasite may also apply to this compound, suggesting avenues for further exploration in malaria treatment .

Research Tool

1. Modulation of Biological Pathways

this compound serves as a valuable research tool for studying methylation processes in cells. Its ability to selectively inhibit methyltransferases allows researchers to dissect the roles of these enzymes in various biological contexts, including cancer biology and developmental processes .

2. Comparative Evaluations

This compound can be utilized in comparative studies with other methyltransferase inhibitors to evaluate their relative effectiveness and mechanisms of action. Such studies are crucial for understanding drug resistance mechanisms and optimizing therapeutic strategies against malignancies associated with aberrant methylation patterns .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three primary analogues based on ring structure, substituent positioning, and functional groups:

Positional Isomer: Methyl 1-(2,2-Difluoroethyl)piperidine-4-carboxylate

- Molecular Formula: C9H15F2NO2 (identical to the target compound).

- Key Difference : The methyl ester group is at the 4-position of the piperidine ring instead of the 2-position.

- Impact :

- The 4-substituted isomer may exhibit distinct conformational preferences due to reduced steric hindrance compared to the 2-position.

- Differences in dipole moment and solubility could arise from altered spatial distribution of polar groups.

- Reference :

Ethyl-Substituted Piperidine Derivatives

- Example : Ethyl 2-ethyl-piperidine-2-carboxylate derivatives (from Table 17 in ).

- Key Difference: Replacement of the 2,2-difluoroethyl group with a non-fluorinated ethyl substituent.

- Simpler synthesis due to the absence of fluorine, which often requires specialized reagents.

- Reference :

Pyrrolidine-Based Analogues

- Example : o-Ethyl (2S)-1-[2-(diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate ().

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Impact :

- Increased ring strain in pyrrolidine may reduce conformational flexibility.

- The phosphanyl group enables metal coordination, useful in catalysis or metalloenzyme mimicry.

- Reference :

Comparative Data Table

Biological Activity

Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following structural features:

- Chemical Formula : CHFNO

- Molecular Weight : 215.21 g/mol

- Functional Groups : Piperidine ring, carboxylate group, and difluoroethyl substituent.

These properties influence its interaction with biological targets and its pharmacokinetic profile.

The compound has been investigated for its role as an inhibitor of various enzymes and receptors. Its structural similarity to known inhibitors suggests potential activity against targets involved in cancer and other diseases. For instance, compounds with similar piperidine structures have been shown to inhibit histone methyltransferases like EZH2, which is crucial in regulating gene expression and has implications in oncology .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the piperidine ring can significantly impact the biological activity of derivatives. For example, the introduction of electron-withdrawing groups such as fluorine at specific positions on the alkyl chain enhances potency by altering the compound's lipophilicity and basicity .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | TBD | Potentially inhibits EZH2 |

| Analog A | 0.002 | Highly potent EZH2 inhibitor |

| Analog B | 0.020 | Comparable potency to lead compound |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with malignancies. For instance, a study showed that similar compounds were effective in reducing proliferation in B-cell lymphoma models .

In Vivo Efficacy

In vivo studies using xenograft models have indicated that compounds structurally related to this compound can effectively reduce tumor size when administered at appropriate dosages. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound are critical for its therapeutic application. Preliminary data indicate moderate plasma protein binding and clearance rates that suggest potential for oral bioavailability. Toxicological assessments are necessary to evaluate safety profiles, especially concerning long-term exposure and potential off-target effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate, and how can intermediates be optimized?

The compound can be synthesized via multi-step protocols involving piperidine ring functionalization and difluoroethylation. For example, a similar route described in EP 4374877 A2 involves:

Initial condensation : Reacting a piperidine carboxylate precursor (e.g., methyl piperidine-2-carboxylate) with 2,2-difluoroethylating agents under basic conditions.

Protection/deprotection : Using benzyl or tert-butyl groups to protect reactive amines during intermediate steps .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

Key optimization strategies include controlling reaction temperature (0–25°C) to avoid side reactions and using anhydrous solvents (e.g., THF or DMF) to improve yields .

Q. What spectroscopic methods are critical for structural confirmation?

- NMR : ¹H/¹³C NMR to verify the difluoroethyl group (δ ~120–125 ppm for CF₂ in ¹⁹F NMR) and piperidine ring conformation (axial vs. equatorial substituents).

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For absolute stereochemical assignment, as demonstrated for analogous piperidine derivatives in RCSB PDB ligand studies .

Q. What safety precautions are essential during handling?

- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires lab coats, gloves, and fume hood use .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential combustibility .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization?

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the piperidine ring. For example, assess the energy barrier for difluoroethylation at the N-position versus O-alkylation.

- Molecular docking : Screen for binding affinity in biological targets (e.g., enzymes with hydrophobic active sites), leveraging PubChem conformational data .

Q. How can contradictory data in synthetic yields be resolved?

Case study: Discrepancies in yields (e.g., 40% vs. 70%) for difluoroethylation steps may arise from:

- Moisture sensitivity : Trace water hydrolyzes intermediates; use molecular sieves or anhydrous Na₂SO₄.

- Catalyst choice : Compare Pd(OAc)₂ vs. CuI in coupling reactions (see EP 4374877 A2 vs. Example 21 in ).

Method : Design a controlled study varying catalysts, solvents, and drying agents, followed by ANOVA to identify significant factors.

Q. What strategies stabilize the compound under acidic/basic conditions?

- pH stability assays : Monitor degradation via HPLC at pH 2–12. Piperidine derivatives often degrade rapidly in strong acids; stabilization via buffered solutions (pH 6–8) is recommended.

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt, as shown for structurally related amines in safety data sheets .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.